molecular formula C12H12BrN3 B11736953 N-Benzyl-2-bromo-N-methylpyrimidin-4-amine

N-Benzyl-2-bromo-N-methylpyrimidin-4-amine

Cat. No.: B11736953
M. Wt: 278.15 g/mol
InChI Key: JCXBRRAYYMMXDS-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-bromo-N-methylpyrimidin-4-amine typically involves the bromination of N-benzyl-N-methylpyrimidin-4-amine. This can be achieved through a photochemical benzylic bromination process using in situ generated bromine (Br2) from sodium bromate (NaBrO3) and hydrobromic acid (HBr) under continuous flow conditions . The reaction is carried out in a microstructured photochemical reactor with 405 nm LEDs, which allows for efficient mass utilization and high throughput.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical bromination process. The use of continuous flow reactors ensures uniform irradiation and efficient bromine generation, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-bromo-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-benzyl-2-azido-N-methylpyrimidin-4-amine.

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-chloro-N-methylpyrimidin-4-amine
  • N-Benzyl-2-fluoro-N-methylpyrimidin-4-amine
  • N-Benzyl-2-iodo-N-methylpyrimidin-4-amine

Uniqueness

N-Benzyl-2-bromo-N-methylpyrimidin-4-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and polarizability can enhance halogen bonding interactions, making this compound particularly useful in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

N-benzyl-2-bromo-N-methylpyrimidin-4-amine

InChI

InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3

InChI Key

JCXBRRAYYMMXDS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Br

Origin of Product

United States

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